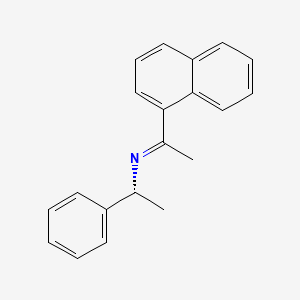![molecular formula C12H19NO4 B15051783 (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the 2-methylpropoxycarbonyl group. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications in research and industry.
Applications De Recherche Scientifique
(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: shares similarities with other bicyclic compounds, such as tropane alkaloids and certain synthetic analogs.
Tropane Alkaloids: These compounds, like atropine and cocaine, have similar bicyclic structures but differ in their functional groups and biological activities.
Synthetic Analogs: Various synthetic analogs have been developed to explore the structure-activity relationships and optimize the desired properties.
Uniqueness
The uniqueness of (1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[221]heptane-2-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
(1S,3S,4R)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-7(2)6-17-11(14)10-8-3-4-9(5-8)13(10)12(15)16/h7-10H,3-6H2,1-2H3,(H,15,16)/t8-,9+,10+/m1/s1 |
Clé InChI |
FQTHLDOWCLCACZ-UTLUCORTSA-N |
SMILES isomérique |
CC(C)COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1C(=O)O |
SMILES canonique |
CC(C)COC(=O)C1C2CCC(C2)N1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)


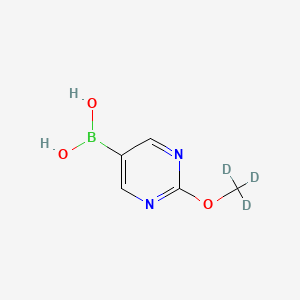
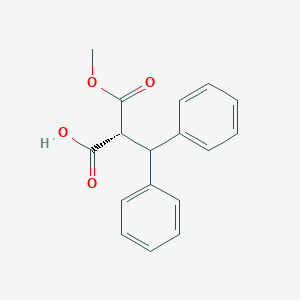
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

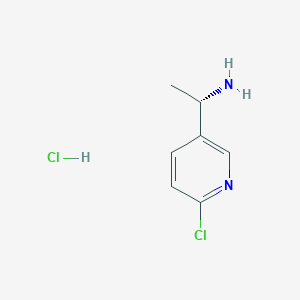
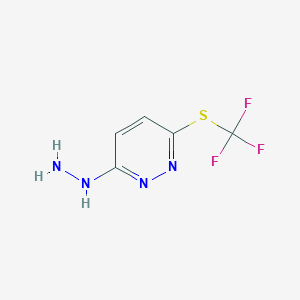
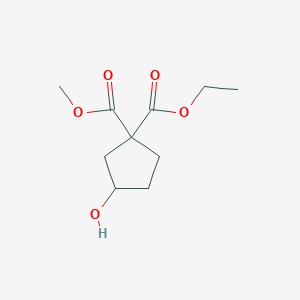
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
